N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0904011
InChI:
InChI=1S/C20H16N4O3S/c1-27-14-8-6-13(7-9-14)17-11-28-20(22-17)23-18(25)10-24-12-21-16-5-3-2-4-15(16)19(24)26/h2-9,11-12H,10H2,1H3,(H,22,23,25)
SMILES:
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Molecular Formula:
C20H16N4O3S
Molecular Weight:
392.4 g/mol
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC0904011
Molecular Formula: C20H16N4O3S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N4O3S |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C20H16N4O3S/c1-27-14-8-6-13(7-9-14)17-11-28-20(22-17)23-18(25)10-24-12-21-16-5-3-2-4-15(16)19(24)26/h2-9,11-12H,10H2,1H3,(H,22,23,25) |
| Standard InChI Key | UJKFIFJGWNPEQK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator